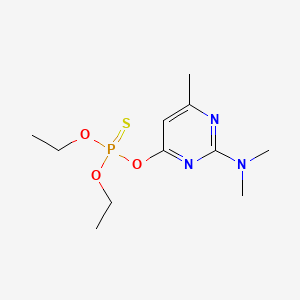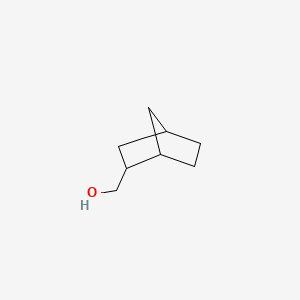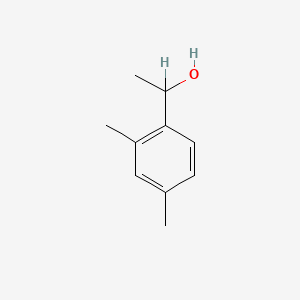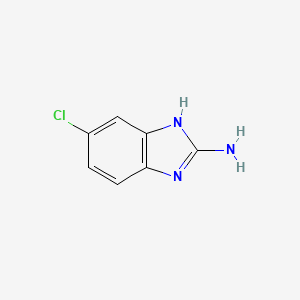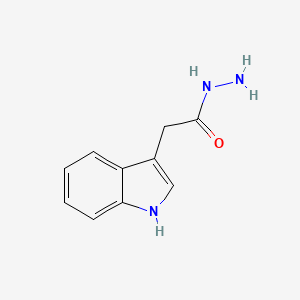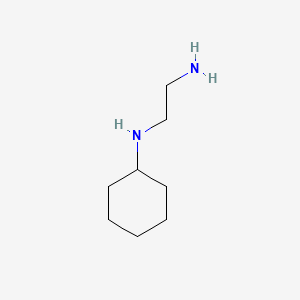
3,5,5-三甲基环己烷-1,2-二酮
描述
3,5,5-Trimethylcyclohexane-1,2-dione is an organic compound with the molecular formula C10H16O2. It is characterized by its cyclohexane ring structure with three methyl groups attached at positions 3 and 5, and two ketone functional groups at positions 1 and 2.
科学研究应用
3,5,5-Trimethylcyclohexane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the synthesis of hepatitis C inhibitors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
3,5,5-Trimethylcyclohexane-1,2-dione, also known as 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone , is a chemical compound that has been found in burley tobacco It has been used in the preparation of tetrahydro-carbazolone analogs as hepatitis c inhibitors , suggesting that it may interact with proteins or enzymes involved in the hepatitis C virus life cycle.
Biochemical Pathways
Given its use in the synthesis of hepatitis c inhibitors , it may be involved in pathways related to viral replication or host-virus interactions
Result of Action
Given its use in the synthesis of hepatitis c inhibitors , it may exert antiviral effects, potentially by inhibiting viral replication or interfering with host-virus interactions
生化分析
Biochemical Properties
3,5,5-Trimethylcyclohexane-1,2-dione plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex structures. For instance, it is involved in the preparation of tetrahydro-carbazolone analogs, which are inhibitors of hepatitis C . The interactions of 3,5,5-Trimethylcyclohexane-1,2-dione with enzymes such as oxidoreductases and transferases are crucial for its role in these biochemical pathways.
Cellular Effects
The effects of 3,5,5-Trimethylcyclohexane-1,2-dione on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 3,5,5-Trimethylcyclohexane-1,2-dione affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3,5,5-Trimethylcyclohexane-1,2-dione exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it binds to the active sites of certain enzymes, inhibiting their activity and thus regulating the overall metabolic flux. Furthermore, 3,5,5-Trimethylcyclohexane-1,2-dione can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,5-Trimethylcyclohexane-1,2-dione have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 3,5,5-Trimethylcyclohexane-1,2-dione can have sustained effects on cellular function, particularly in in vitro studies where it continues to influence gene expression and metabolic pathways over extended periods .
Dosage Effects in Animal Models
The effects of 3,5,5-Trimethylcyclohexane-1,2-dione vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing metabolic efficiency and modulating gene expression. At higher doses, 3,5,5-Trimethylcyclohexane-1,2-dione can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. These threshold effects highlight the importance of dosage regulation in experimental and therapeutic contexts .
Transport and Distribution
Within cells and tissues, 3,5,5-Trimethylcyclohexane-1,2-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects. The transport mechanisms of 3,5,5-Trimethylcyclohexane-1,2-dione are crucial for its function and efficacy in biological systems .
Subcellular Localization
The subcellular localization of 3,5,5-Trimethylcyclohexane-1,2-dione is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that 3,5,5-Trimethylcyclohexane-1,2-dione reaches its site of action, where it can interact with relevant biomolecules and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylcyclohexane-1,2-dione can be synthesized from isophorone through a series of chemical reactions. The process typically involves the oxidation of isophorone to form the desired dione. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of 3,5,5-Trimethylcyclohexane-1,2-dione involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production .
化学反应分析
Types of Reactions: 3,5,5-Trimethylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
- 3,3,5-Trimethylcyclohexanone
- 3,5,5-Trimethyl-2-cyclohexen-1-ol
- Bisphenol TMC
Comparison: 3,5,5-Trimethylcyclohexane-1,2-dione is unique due to its dual ketone functional groups, which provide distinct reactivity compared to similar compounds. For instance, 3,3,5-Trimethylcyclohexanone has only one ketone group, resulting in different chemical behavior and applications. The presence of three methyl groups in 3,5,5-Trimethylcyclohexane-1,2-dione also contributes to its steric properties, influencing its reactivity and interactions with other molecules .
属性
IUPAC Name |
3,5,5-trimethylcyclohexane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUZZYGESXCTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863466 | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57696-89-6 | |
| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57696-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057696896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-TRIMETHYL-1,2-CYCLOHEXANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction outcome when 3,5,5-Trimethylcyclohexane-1,2-dione is oxidized with selenium dioxide?
A1: Unlike the expected formation of selenoxides typically observed with cyclohexane-1,3-diones, 3,5,5-Trimethylcyclohexane-1,2-dione reacts with selenium dioxide to yield the bridged selenabicyclic compound, 1,5,5-trimethyl-7-selenabicyclo[2.2.1]heptane-2,3-dione []. This unique product highlights the influence of structural variations on the reaction pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



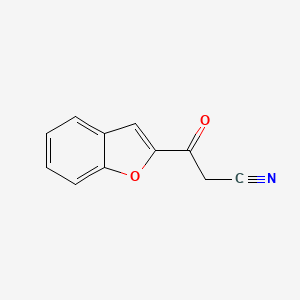
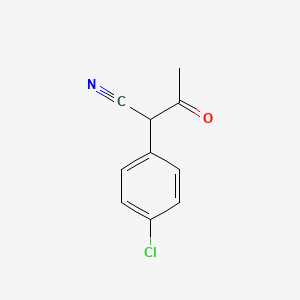
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)
